molecular formula C6H9NO B050947 2-(3-Methyloxetan-3-YL)acetonitrile CAS No. 117452-93-4

2-(3-Methyloxetan-3-YL)acetonitrile

Cat. No. B050947
M. Wt: 111.14 g/mol
InChI Key: WQTGTYASEFLGEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar nitrile compounds involves innovative methods, including unexpected condensations and reactions with cyanide, leading to novel classes of compounds. For instance, the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)-acetonitriles, showcasing a novel synthesis pathway for isoindolinones (Opatz & Ferenc, 2004).

Molecular Structure Analysis

The molecular structure of nitrile compounds is characterized by detailed spectroscopic and crystallographic studies. For example, the structure of 2-substituted compounds was confirmed by X-ray diffraction analysis, highlighting the importance of structural elucidation in understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Nitrile compounds participate in various chemical reactions, including ligand substitution reactions and nucleophilic attacks, which are pivotal for their reactivity and application in synthesis. The reactivity of these compounds under different conditions, such as photosubstitution reactions of ruthenium complexes (Hecker, Fanwick, & McMillin, 1991), illustrates their versatile chemical properties.

Scientific Research Applications

Sustainable Solvent for Natural Product Extraction

The compound 2-methyloxolane (2-MeOx), closely related to 2-(3-Methyloxetan-3-YL)acetonitrile, has been identified as an environmentally friendly solvent for extracting lipophilic natural products and food ingredients. It offers a sustainable alternative to hexane, the most commonly used petroleum-based solvent in such extractions. The review highlights 2-MeOx's effectiveness, economic viability, and lower environmental impact, positioning it as a promising solution in green chemistry and extraction processes (Rapinel et al., 2020).

Role in Fermentative Production of Acetoin

Acetoin, a valuable bio-based platform chemical with wide applications in food, cosmetics, and agriculture, benefits from the biosynthesis capabilities of certain bacteria. The review discusses the importance of acetoin and the strategies to enhance its production, including genetic engineering and process optimization. This indicates a broader context where related compounds like 2-(3-Methyloxetan-3-YL)acetonitrile could play a role in optimizing production processes for such chemicals (Xiao & Lu, 2014).

Understanding Toxicity and Environmental Impact

Given the increasing use of novel solvents in industrial applications, assessing their toxicity and environmental impact is critical. Although not directly studied, the analysis of similar compounds can provide insights into the safety and environmental friendliness of using compounds like 2-(3-Methyloxetan-3-YL)acetonitrile in large-scale industrial applications. A focused approach on understanding these aspects can help in making informed decisions regarding their industrial use, underscoring the importance of comprehensive toxicological assessments for chemicals before their widespread adoption (Ostadjoo et al., 2018).

Safety And Hazards

The compound has several hazard statements associated with it: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

2-(3-methyloxetan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTGTYASEFLGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597198
Record name (3-Methyloxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyloxetan-3-YL)acetonitrile

CAS RN

117452-93-4
Record name (3-Methyloxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyloxetan-3-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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